3-Fluoro-5-methyl-dl-phenylalanine
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Overview
Description
3-Fluoro-5-methyl-dl-phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorine atom at the 3rd position and a methyl group at the 5th position on the phenyl ring. The molecular formula is C10H12FNO2, and it has a molecular weight of 197.21 g/mol .
Preparation Methods
The synthesis of 3-Fluoro-5-methyl-dl-phenylalanine involves several steps, typically starting with the fluorination of a suitable precursor. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the aromatic ring . The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride. The final step involves the coupling of the fluorinated and methylated aromatic ring with a protected amino acid derivative, followed by deprotection to yield the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield .
Chemical Reactions Analysis
3-Fluoro-5-methyl-dl-phenylalanine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methyl-dl-phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity . The compound can also modulate the acidity, basicity, and hydrophobicity of peptides and proteins, affecting their folding, stability, and interactions .
Comparison with Similar Compounds
3-Fluoro-5-methyl-dl-phenylalanine can be compared with other fluorinated phenylalanines, such as:
3-Fluoro-phenylalanine: Lacks the methyl group, making it less hydrophobic and potentially less stable.
5-Fluoro-phenylalanine: The fluorine atom is at a different position, which can alter its reactivity and biological activity.
3,5-Difluoro-phenylalanine: Contains two fluorine atoms, increasing its electronegativity and potentially enhancing its inhibitory effects on enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobicity and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-7(4-8(11)3-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGJALAYWIUJRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392899 |
Source
|
Record name | 3-Fluoro-5-methyl-dl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603106-28-1 |
Source
|
Record name | 3-Fluoro-5-methylphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603106-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-methyl-dl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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